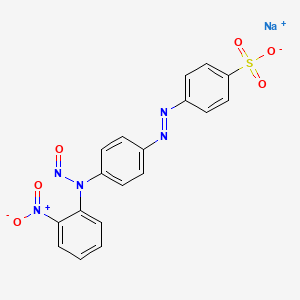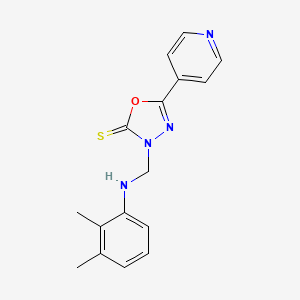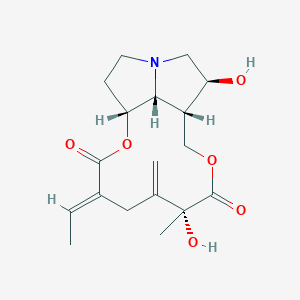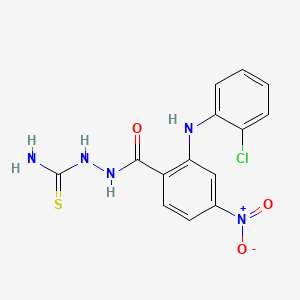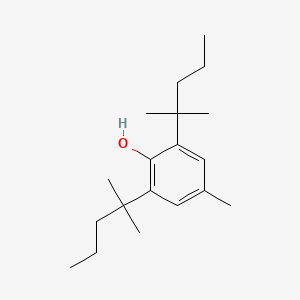
2,6-Bis(1,1-dimethylbutyl)-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(1,1-dimethylbutyl)-4-methylphenol is an organic compound with the molecular formula C18H30O. It is a type of alkylated phenol, characterized by the presence of bulky tert-butyl groups at the 2 and 6 positions of the phenol ring, and a methyl group at the 4 position. This compound is known for its antioxidant properties and is used in various industrial applications to prevent the oxidation of materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1,1-dimethylbutyl)-4-methylphenol typically involves the alkylation of 4-methylphenol (p-cresol) with 1,1-dimethylbutyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution at the 2 and 6 positions of the phenol ring.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reaction conditions can be precisely controlled. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The compound is then purified through distillation or recrystallization processes.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(1,1-dimethylbutyl)-4-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2,6-bis(1,1-dimethylbutyl)-4-methylquinone.
Reduction: Formation of 2,6-bis(1,1-dimethylbutyl)-4-methylhydroquinone.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,6-Bis(1,1-dimethylbutyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity.
Mecanismo De Acción
The antioxidant properties of 2,6-Bis(1,1-dimethylbutyl)-4-methylphenol are attributed to its ability to donate hydrogen atoms from the phenolic hydroxyl group, thereby neutralizing free radicals. This prevents the oxidation of other molecules and protects materials from oxidative damage. The bulky tert-butyl groups enhance the stability of the phenoxyl radical formed during this process, making the compound an effective antioxidant.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: Similar structure but with tert-butyl groups instead of dimethylbutyl groups.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and industrial applications.
2,6-Di-tert-butyl-4-ethylphenol: Another antioxidant with similar properties.
Uniqueness
2,6-Bis(1,1-dimethylbutyl)-4-methylphenol is unique due to the presence of the 1,1-dimethylbutyl groups, which provide greater steric hindrance and enhance the compound’s antioxidant properties compared to other similar compounds. This makes it particularly effective in applications where high stability and resistance to oxidation are required.
Propiedades
Número CAS |
21160-89-4 |
|---|---|
Fórmula molecular |
C19H32O |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
4-methyl-2,6-bis(2-methylpentan-2-yl)phenol |
InChI |
InChI=1S/C19H32O/c1-8-10-18(4,5)15-12-14(3)13-16(17(15)20)19(6,7)11-9-2/h12-13,20H,8-11H2,1-7H3 |
Clave InChI |
HHJDLAYPKYTOTE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


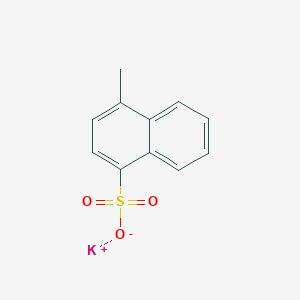

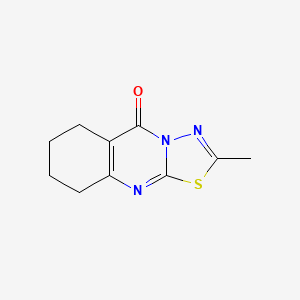
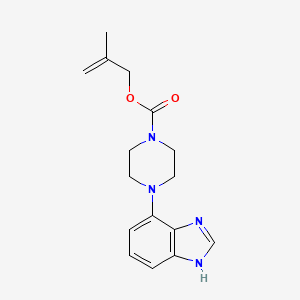
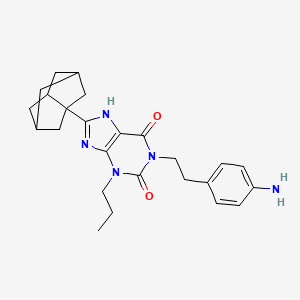
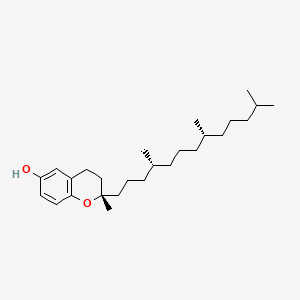
![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12740422.png)
